molecular formula C12H13ClO3 B14601580 4-(Chlorocarbonyl)phenyl pentanoate CAS No. 61096-98-8

4-(Chlorocarbonyl)phenyl pentanoate

Cat. No.: B14601580
CAS No.: 61096-98-8
M. Wt: 240.68 g/mol
InChI Key: LILDUUHVLLMBJT-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl pentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is specifically known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring, further connected to a pentanoate ester chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chlorocarbonyl)phenyl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl pentanoate primarily involves its ester bond, which can be hydrolyzed under physiological conditions. This hydrolysis releases the active components, which can then interact with various molecular targets. The chlorocarbonyl group can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorocarbonyl)phenyl acetate
  • 4-(Chlorocarbonyl)phenyl butanoate
  • 4-(Chlorocarbonyl)phenyl hexanoate

Uniqueness

4-(Chlorocarbonyl)phenyl pentanoate is unique due to its specific ester chain length, which influences its physical and chemical properties. The pentanoate chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer chain analogs .

Properties

CAS No.

61096-98-8

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) pentanoate

InChI

InChI=1S/C12H13ClO3/c1-2-3-4-11(14)16-10-7-5-9(6-8-10)12(13)15/h5-8H,2-4H2,1H3

InChI Key

LILDUUHVLLMBJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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